L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationships

L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide (CAS 102395-79-9), also designated L-2-(1-Skatyl-4-isonipecotamido)-1-propanol, is a single (S)-enantiomer indole-piperidine-4-carboxamide derivative with molecular formula C18H25N3O2 and molecular weight 315.41 g/mol. The compound bears a 1H-indol-3-ylmethyl substituent at the piperidine N-1 position and an (S)-1-hydroxypropan-2-yl amide at the C-4 carboxamide, producing three hydrogen bond donors and five hydrogen bond acceptors.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
CAS No. 102395-79-9
Cat. No. B009268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide
CAS102395-79-9
SynonymsL-2-(1-Skatyl-4-isonipecotamido)-1-propanol
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H25N3O2/c1-13(12-22)20-18(23)14-6-8-21(9-7-14)11-15-10-19-17-5-3-2-4-16(15)17/h2-5,10,13-14,19,22H,6-9,11-12H2,1H3,(H,20,23)
InChIKeyMINFLCSDCVZVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide CAS 102395-79-9: Chiral Indole-Piperidine Carboxamide for CNS Probe Development


L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide (CAS 102395-79-9), also designated L-2-(1-Skatyl-4-isonipecotamido)-1-propanol, is a single (S)-enantiomer indole-piperidine-4-carboxamide derivative with molecular formula C18H25N3O2 and molecular weight 315.41 g/mol [1]. The compound bears a 1H-indol-3-ylmethyl substituent at the piperidine N-1 position and an (S)-1-hydroxypropan-2-yl amide at the C-4 carboxamide, producing three hydrogen bond donors and five hydrogen bond acceptors . Indexed in the Beilstein database under registry number 4-22-00-04313 with BRN 0042768, the compound is documented in a dedicated global market report indicating established manufacturing methodology and multi-regional distribution channels [2].

Why Isonipecotamide Scaffold Analogs Cannot Substitute for CAS 102395-79-9 in Chiral CNS Research


Substitution of L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide with the achiral parent isonipecotamide (CAS 39546-32-2, MW 128.17) or with other indolylmethyl-piperidine carboxamide analogs is not functionally equivalent because the (S)-1-hydroxypropan-2-yl amide substituent imparts stereochemical identity, substantially altered lipophilicity (ACD/LogP 0.67 vs. −1.03 for isonipecotamide ), and an expanded hydrogen-bonding capacity (3 HBD / 5 HBA vs. 3 HBD / 3 HBA for the parent scaffold ) that collectively determine target recognition, CNS permeability potential, and SAR interpretability. The indolylmethyl moiety—absent in the bare piperidine-4-carboxamide scaffold—introduces π-π stacking capability and establishes the compound within the class of indole-piperidine conjugates known to engage serotonergic and other aminergic G protein-coupled receptors [1].

Quantitative Differentiation Evidence for CAS 102395-79-9 Versus Isonipecotamide and Indolylmethyl-Piperidine Analogs


Stereochemical Identity: Single (S)-Enantiomer vs Racemic or Achiral Analogs

CAS 102395-79-9 is explicitly designated as the (S)-enantiomer under 9CI nomenclature—4-Piperidinecarboxamide, N-(2-hydroxy-1-methylethyl)-1-(1H-indol-3-ylmethyl)-, (S)-—and carries the 'L-' prefix in its common synonym L-2-(1-Skatyl-4-isonipecotamido)-1-propanol [1]. The parent isonipecotamide (CAS 39546-32-2) is achiral and lacks stereochemical definition entirely. The N-benzyl analog (CAS 6308-66-3) and the N,N-dimethyl analog (CAS 6635-02-5) are both achiral at the amide substituent. The single enantiomeric form of CAS 102395-79-9 eliminates the confound of racemic mixture pharmacology and enables unambiguous interpretation of stereospecific target engagement.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationships

Lipophilicity Shift: ACD/LogP +0.67 vs −1.03 for Parent Isonipecotamide

The predicted ACD/LogP of CAS 102395-79-9 is +0.67, representing a +1.70 log unit increase over the parent isonipecotamide (ACD/LogP −1.03) . At physiological pH 7.4, the predicted ACD/LogD shifts from −3.11 (isonipecotamide) to +0.47 (target compound), a net increase of +3.58 log units . This magnitude of lipophilicity enhancement places the compound within the favorable CNS drug-like LogP range (typically +1 to +4) whereas the parent scaffold resides far below it.

Lipophilicity CNS drug-likeness Blood-brain barrier permeability

Hydrogen Bond Donor/Acceptor Expansion: 3 HBD / 5 HBA vs 3 HBD / 3 HBA for Parent Scaffold

CAS 102395-79-9 possesses 3 hydrogen bond donors (indole NH, amide NH, hydroxyl OH) and 5 hydrogen bond acceptors (amide carbonyl O, hydroxyl O, piperidine N, and indole π-system contributors), compared to 3 HBD / 3 HBA for the parent isonipecotamide scaffold . The additional two HBA arise from the indole moiety and the hydroxyl oxygen, both of which are absent in isonipecotamide. The N,N-dimethyl analog (CAS 6635-02-5) has 1 HBD / 4 HBA and the N-benzyl analog (CAS 6308-66-3) has 2 HBD / 3 HBA , making the target compound the most hydrogen-bond-capable member among close structural comparators.

Hydrogen bonding Molecular recognition Ligand-receptor interactions

Polar Surface Area and Drug-Likeness Profile: 68 Ų TPSA with Zero Rule-of-5 Violations

The predicted topological polar surface area (TPSA) of CAS 102395-79-9 is 68 Ų, which is 13 Ų higher than the parent isonipecotamide (55 Ų) . Despite the increased molecular complexity (MW 315.41 vs. 128.17), the compound registers zero Lipinski Rule-of-5 violations, with 5 rotatable bonds meeting the ≤10 criterion . The TPSA of 68 Ų falls below the commonly cited 90 Ų threshold associated with poor blood-brain barrier penetration while remaining above 60 Ų, positioning it within the favorable window for CNS drug candidates [1].

Drug-likeness ADME prediction Oral bioavailability

Water Solubility Differentiation: Estimated 2,751 mg/L vs 25,820 mg/L for Isonipecotamide

The EPI Suite estimated water solubility of CAS 102395-79-9 is 2,751 mg/L (log Kow-based estimate, KowWin v1.67), approximately 9.4-fold lower than the 25,820 mg/L estimate for isonipecotamide . Experimentally, isonipecotamide is qualitatively described as 'soluble in water' by multiple vendors . For the target compound, quantitative solubility data from experimental measurement have not been identified in the open literature; the 2,751 mg/L figure is a predicted value that should be verified by the end user.

Aqueous solubility Formulation In vitro assay compatibility

Beilstein Registry Documentation: Traceable Database Indexing vs Non-Indexed Analogs

CAS 102395-79-9 is indexed in the Beilstein database under registry number 4-22-00-04313 and carries Beilstein Registry Number (BRN) 0042768 . This registration indicates that the compound has been critically reviewed and documented in the Beilstein Handbook of Organic Chemistry, one of the most authoritative curated databases in organic chemistry. The parent isonipecotamide (BRN 112554) is also documented, but many synthetic analogs in the indolylmethyl-piperidine carboxamide series lack such formal database registration . The availability of a dedicated global market report further substantiates documented manufacturing methodology, quality specifications, and multi-regional commercial distribution [1].

Chemical documentation Regulatory submission Literature traceability

Recommended Research and Procurement Application Scenarios for CAS 102395-79-9


Chiral CNS Probe Development Requiring Single-Enantiomer Indole-Piperidine Carboxamides

CAS 102395-79-9 is appropriate for neuroscience research programs that require a single, defined (S)-enantiomer of an indole-piperidine-4-carboxamide to probe stereospecific interactions with CNS targets such as serotonin receptors. The compound's predicted physicochemical profile—LogP 0.67, TPSA 68 Ų, and zero Rule-of-5 violations—places it within an orally bioavailable CNS drug-like space that the parent isonipecotamide scaffold (LogP −1.03, TPSA 55 Ų) does not occupy [1]. Researchers should independently verify enantiomeric purity by chiral HPLC or optical rotation prior to use in binding or functional assays.

Structure-Activity Relationship (SAR) Studies of Indolylmethyl-Piperidine Carboxamides at Aminergic GPCRs

The combination of the indol-3-ylmethyl substituent at the piperidine N-1 position and the (S)-1-hydroxypropan-2-yl amide at the C-4 position provides a hydrogen-bond-rich pharmacophore (3 HBD / 5 HBA) that is structurally distinct from the achiral N-benzyl analog (CAS 6308-66-3: 2 HBD / 3 HBA) and the N,N-dimethyl analog (CAS 6635-02-5: 1 HBD / 4 HBA) . This makes CAS 102395-79-9 the most hydrogen-bond-capable member of the indolylmethyl-piperidine-4-carboxamide series, suitable for systematic SAR exploration of H-bond contributions to target affinity and selectivity.

In Vitro Receptor Binding and Functional Assay Reference Standard

The defined (S)-stereochemistry and the Beilstein-documented identity (BRN 0042768) make CAS 102395-79-9 suitable as a reference standard for in vitro pharmacology experiments . When used in radioligand displacement or functional assays (e.g., cAMP, β-arrestin recruitment) at serotonergic or dopaminergic receptors, procurement of the single enantiomer eliminates the data variability introduced by racemic mixtures. The estimated aqueous solubility of 2,751 mg/L (predicted) should guide stock solution preparation; DMSO stocks are recommended with verification of final aqueous compatibility [1].

Medicinal Chemistry Scaffold Diversification and Fragment-Based Drug Discovery

As a functionalized isonipecotamide derivative bearing both an indole privileged scaffold and a chiral hydroxyalkyl amide tail, CAS 102395-79-9 serves as a versatile intermediate for further structural elaboration. The indole N-H, the hydroxyl group, and the piperidine tertiary amine each offer synthetic handles for derivatization. The existence of a dedicated global market report documenting manufacturing methodology, quality specifications, and multi-regional supplier networks supports reliable procurement for medicinal chemistry campaigns .

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